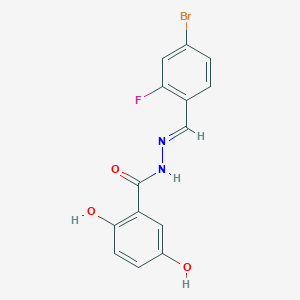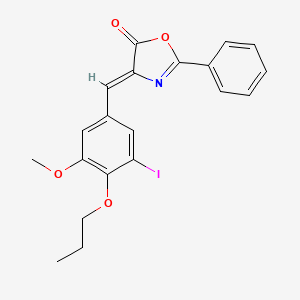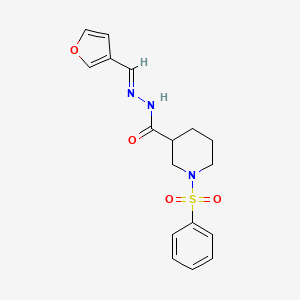![molecular formula C26H27BrN2O3 B4714233 3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-4-ethoxybenzamide](/img/structure/B4714233.png)
3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-4-ethoxybenzamide
Vue d'ensemble
Description
3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-4-ethoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a tert-butyl group, and an ethoxy group attached to a benzamide structure, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-4-ethoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of 4-tert-butylbenzoyl chloride: This can be achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride.
Amidation Reaction: The 4-tert-butylbenzoyl chloride is then reacted with 3-amino-4-ethoxybenzoic acid to form the corresponding amide.
Bromination: The final step involves the bromination of the amide using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-4-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The bromine atom and other functional groups in the compound can form covalent or non-covalent interactions with proteins, enzymes, or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline: Similar structure with a bromine atom and tert-butyl groups.
4-bromoanisole: Contains a bromine atom and a methoxy group.
tert-butyl 3-bromopropylcarbamate: Features a bromine atom and a tert-butyl group.
Uniqueness
3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the ethoxy group and the specific positioning of the bromine atom make it different from other similar compounds.
Propriétés
IUPAC Name |
3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O3/c1-5-32-23-14-11-18(15-22(23)27)25(31)29-21-8-6-7-20(16-21)28-24(30)17-9-12-19(13-10-17)26(2,3)4/h6-16H,5H2,1-4H3,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAMRURVOILRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-1,2-ethanediylbis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B4714153.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B4714162.png)
![N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B4714167.png)

![13-(4-chlorophenyl)-8-[3-(dimethylamino)propylamino]-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B4714180.png)
![5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4714187.png)
![2-(3,4-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-methyl-4-quinolinecarboxamide](/img/structure/B4714200.png)
![methyl 2-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4714205.png)
![3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4714207.png)
![1-{4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE](/img/structure/B4714210.png)

![3-[1-butyl-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4714227.png)

